molecular formula C23H24N4O2S B12206903 (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12206903
M. Wt: 420.5 g/mol
InChI Key: VKNWVATYELBDHF-UHFFFAOYSA-N
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole ring, a pyrazolone ring, and a methoxyphenyl group, making it a molecule of interest in various fields of research.

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(N-tert-butyl-C-methylcarbonimidoyl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C23H24N4O2S/c1-14(25-23(2,3)4)19-20(15-10-12-16(29-5)13-11-15)26-27(21(19)28)22-24-17-8-6-7-9-18(17)30-22/h6-13,26H,1-5H3

InChI Key

VKNWVATYELBDHF-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(C)(C)C)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and pyrazolone intermediates, followed by their coupling under specific conditions. Common reagents might include tert-butylamine, methoxybenzaldehyde, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions might target the benzothiazole ring or the pyrazolone ring.

    Substitution: Substitution reactions could occur at various positions on the benzothiazole or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, the compound might be explored for its therapeutic potential, including its ability to interact with specific biological targets.

Industry

In industry, it could be used in the development of new materials, dyes, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one would depend on its specific application. For example, if it exhibits antimicrobial properties, it might interact with bacterial cell membranes or enzymes, disrupting their function. Molecular targets could include proteins, nucleic acids, or cell membranes, and pathways involved might include inhibition of enzyme activity or interference with cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings.

    Pyrazolone Derivatives: Compounds with similar pyrazolone rings.

    Methoxyphenyl Compounds: Compounds with similar methoxyphenyl groups.

Uniqueness

What sets (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties.

Biological Activity

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. It features a benzothiazole moiety, a pyrazolone structure, and a methoxyphenyl group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects and potential mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4OS\text{C}_{19}\text{H}_{22}\text{N}_4\text{OS}

This structure includes:

  • A benzothiazole ring
  • A pyrazolone ring
  • A tert-butylamino substituent
  • A methoxyphenyl group

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing benzothiazole and pyrazolone structures. The compound has been evaluated for its antibacterial activity against various strains of bacteria.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values have been determined using microdilution methods. The results indicate that the compound exhibits significant antibacterial activity, with MIC values ranging from 0.10 to 0.75 mg/mL and MBC values from 0.12 to >1.00 mg/mL against tested bacterial strains, including both Gram-positive and Gram-negative bacteria .

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Pseudomonas aeruginosa0.100.12
Streptococcus aureus0.250.50
Escherichia coli0.150.25
Listeria monocytogenes0.300.50
Salmonella typhimurium0.40>1.00

The proposed mechanism of action for the antibacterial activity of this compound involves interaction with bacterial cell components, potentially disrupting cell membrane integrity or inhibiting key enzymatic processes essential for bacterial survival . Molecular docking studies suggest that the compound may inhibit specific enzymes such as LD-carboxypeptidase, which plays a crucial role in bacterial cell wall synthesis .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives similar to the compound :

  • Benzothiazole Derivatives : A study explored various modifications on benzothiazole derivatives and found that certain substitutions significantly enhanced antibacterial potency against resistant strains of Pseudomonas aeruginosa. The presence of halogen substituents was particularly beneficial .
  • Docking Studies : Computational studies have demonstrated favorable interactions between the compound and target enzymes, indicating that structural modifications can lead to improved binding affinities and enhanced biological activity .
  • Comparative Studies : Comparative analyses with reference antibiotics like ampicillin and streptomycin showed that some derivatives exhibited comparable or superior activity against resistant bacterial strains .

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